molecular formula C15H22FN3O3 B193882 N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide CAS No. 333753-67-6

N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide

Cat. No.: B193882
CAS No.: 333753-67-6
M. Wt: 311.35 g/mol
InChI Key: VKPSVASMDWRRJS-ZDUSSCGKSA-N
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Description

Introduction and Structural Characterization

Historical Context and Discovery

The discovery and characterization of N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide emerged from extensive research into oxazolidinone antibiotics, particularly during the development and quality analysis of linezolid. Oxazolidinones represent the only new class of synthetic antibiotics advanced to clinical use over the past 50 years, with their unique mechanism of action providing high antibiotic efficiency and low susceptibility to resistance mechanisms. The identification of this specific compound as a degradation impurity occurred during pharmaceutical development processes, where it was observed to form during high-temperature sterilization and long-term storage of linezolid injection formulations.

Research conducted by pharmaceutical scientists revealed that this compound, also known as linezolid impurity PNU140155, forms as a degradation product ranging from 0.01 to 0.15% during linezolid injection preparation. According to International Conference on Harmonization (ICH) guidelines, the acceptable level for known impurities in final drug candidates must be less than 0.15%, making the characterization and control of this degradation product crucial for pharmaceutical quality assurance. The compound's formation mechanism involves the loss of the oxazolidinone ring from the parent linezolid molecule, resulting in a structurally related but pharmacologically distinct entity.

Nomenclature and Classification

IUPAC Naming Conventions

The official IUPAC nomenclature for this compound follows systematic chemical naming conventions, with the complete designation being this compound. This nomenclature precisely describes the molecular architecture, indicating the presence of a chiral center at the 2R position, the morpholine ring system, fluorine substitution, and the acetamide functional group. The systematic name reflects the compound's complex structure, incorporating multiple functional groups that contribute to its unique physicochemical properties.

The stereochemical designation (2R) in the IUPAC name specifically identifies the absolute configuration at the chiral carbon center, which is crucial for understanding the compound's three-dimensional structure and potential biological activity. This stereochemical specification follows Cahn-Ingold-Prelog priority rules and is essential for distinguishing this compound from its stereoisomeric counterparts.

Alternative Designations and Synonyms
Common Name Alternative Designation Source Reference
Linezolid Impurity PNU140155 Primary pharmaceutical designation
Linezolid decarbonyl Structural description
Linezolid descarbonyl Alternative structural description
Linezolid Impurity 5 Numerical designation
N,O-Descarbonyl (R)-Linezolid Stereochemically specific name

The compound is recognized under multiple synonymous designations within pharmaceutical literature, reflecting its significance as a process-related impurity. The designation "PNU140155" represents the original pharmaceutical research code assigned during initial characterization studies. The terms "decarbonyl" and "descarbonyl" refer to the structural modification where the carbonyl group of the oxazolidinone ring has been removed from the parent linezolid structure.

Relationship to Oxazolidinone Family

This compound belongs to the broader chemical family related to oxazolidinone antibiotics, although it lacks the characteristic oxazolidinone ring present in active pharmaceutical compounds. The oxazolidinone class is characterized by a unique mechanism of action that inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex. While this degradation impurity retains structural elements of the oxazolidinone pharmacophore, including the morpholine ring and fluorinated aromatic system, the absence of the oxazolidinone ring significantly alters its biological activity profile.

The compound shares structural similarities with other oxazolidinone derivatives such as tedizolid, sutezolid, and eperezolid, particularly in the morpholine-substituted phenyl ring system. However, the loss of the oxazolidinone ring eliminates the primary mechanism of antibacterial action, resulting in significantly reduced antimicrobial activity compared to the parent compound. This structural relationship makes the compound valuable for structure-activity relationship studies and pharmaceutical impurity profiling.

Molecular Structure and Properties

Molecular Formula (C15H22FN3O3) and Weight (311.35 g/mol)

The molecular formula C15H22FN3O3 precisely defines the atomic composition of this compound, indicating the presence of 15 carbon atoms, 22 hydrogen atoms, one fluorine atom, three nitrogen atoms, and three oxygen atoms. The molecular weight of 311.35 g/mol places this compound within the typical range for small molecule pharmaceutical entities, making it suitable for various analytical techniques and formulation considerations.

Molecular Parameter Value Reference
Molecular Formula C15H22FN3O3
Molecular Weight 311.35 g/mol
Exact Mass 311.164520 g/mol
Monoisotopic Mass 311.164520 g/mol

The precise molecular weight determination enables accurate quantitative analysis using mass spectrometric techniques, which is essential for pharmaceutical impurity analysis and quality control applications. The molecular formula provides the foundation for understanding the compound's elemental composition and serves as a basis for structural elucidation studies.

Stereochemistry and Chirality at the 2R Position

The stereochemical configuration at the 2R position represents a critical structural feature that defines the three-dimensional architecture of this compound. This chiral center, located on the propyl chain bearing the hydroxyl group, establishes the absolute configuration according to Cahn-Ingold-Prelog priority rules. The R-configuration indicates the specific spatial arrangement of substituents around this asymmetric carbon, which can influence the compound's physical properties, biological activity, and analytical behavior.

The presence of this chiral center necessitates careful consideration during synthesis and analysis, as enantiomeric purity can significantly impact pharmaceutical applications. Stereochemical integrity becomes particularly important when this compound is used as a reference standard for analytical method development and validation. The R-configuration is maintained during the degradation process from linezolid, preserving the stereochemical relationship to the parent compound.

Functional Group Analysis

The molecular structure incorporates multiple functional groups that contribute to the compound's overall chemical behavior and physicochemical properties. The primary functional groups include an acetamide moiety (CH3CONH-), a secondary amine (ArNH-), a secondary alcohol (-CHOH-), a morpholine ring system, and a fluorinated aromatic ring. Each functional group contributes specific chemical properties, including hydrogen bonding capacity, polarity, and reactivity patterns.

Functional Group Location Chemical Significance
Acetamide Terminal position Hydrogen bonding, stability
Secondary alcohol 2R position Chirality, hydrogen bonding
Secondary amine Aromatic bridge Basicity, hydrogen bonding
Morpholine ring Aromatic substituent Polarity, conformational flexibility
Fluorinated aromatic Core structure Electronic effects, lipophilicity

The acetamide group provides hydrogen bonding capability and contributes to the compound's stability profile. The secondary alcohol at the 2R position serves as both a hydrogen bond donor and acceptor, influencing solubility and intermolecular interactions. The morpholine ring introduces additional polarity and conformational flexibility, while the fluorinated aromatic system modulates electronic properties and lipophilicity.

2D and 3D Conformational Analysis

The two-dimensional structure reveals the connectivity pattern and functional group arrangement, while three-dimensional conformational analysis provides insights into the compound's spatial organization and molecular flexibility. The morpholine ring adopts a chair conformation, similar to cyclohexane, providing conformational stability while maintaining some degree of flexibility. The aromatic ring system remains planar, with the fluorine substituent influencing electronic distribution and molecular dipole moment.

Computational studies suggest that the compound can adopt multiple conformations due to rotational freedom around single bonds, particularly involving the propyl chain and morpholine ring. The hydroxyl group at the 2R position can participate in intramolecular hydrogen bonding, potentially stabilizing certain conformational states. Three-dimensional molecular modeling indicates that the overall molecular shape is elongated, with distinct hydrophilic and lipophilic regions contributing to its amphiphilic character.

Physicochemical Characteristics

Physical State and Appearance

This compound typically exists as a white to off-white crystalline solid under standard laboratory conditions. The compound exhibits good thermal stability at room temperature but may undergo degradation under extreme conditions. Physical appearance can vary slightly depending on the synthesis method and purification techniques employed, but the characteristic white to off-white coloration remains consistent across different preparation methods.

The crystalline nature of the compound facilitates its use in pharmaceutical applications, providing advantages for handling, storage, and analytical procedures. The solid-state form contributes to the compound's stability profile and influences its dissolution characteristics in various solvents. Particle size and crystal morphology can affect powder flow properties and analytical sample preparation procedures.

Melting and Boiling Points
Thermal Property Value Measurement Conditions Reference
Melting Point 125-127°C Standard atmospheric pressure
Boiling Point 607.3±55.0°C Predicted at 760 mmHg
Flash Point 385.4±35.7°C Predicted value

The melting point range of 125-127°C indicates good thermal stability and provides a reliable parameter for compound identification and purity assessment. This relatively high melting point reflects strong intermolecular forces, likely involving hydrogen bonding networks formed by the acetamide, alcohol, and amine functional groups. The predicted boiling point of approximately 607°C suggests significant thermal decomposition would occur before reaching this temperature under normal atmospheric conditions.

The flash point prediction of approximately 385°C indicates relatively low fire hazard under normal handling conditions. These thermal properties are crucial for determining appropriate storage conditions, analytical procedures, and safety protocols for laboratory and manufacturing operations.

Solubility Profile in Various Solvents

The solubility characteristics of this compound reflect its amphiphilic nature, with both hydrophilic and lipophilic structural elements influencing dissolution behavior. The compound demonstrates limited solubility in pure water due to the presence of aromatic and morpholine ring systems, but shows improved dissolution in polar organic solvents.

Solvent System Solubility Temperature Conditions Reference
Chloroform Slightly soluble Heated conditions
DMSO Slightly soluble Room temperature
Methanol Slightly soluble Room temperature
Water Limited solubility Room temperature

The compound's solubility profile indicates the necessity for careful selection of solvent systems in analytical applications and formulation development. The requirement for heating to achieve dissolution in chloroform suggests significant intermolecular interactions that must be overcome through thermal energy input. Dimethyl sulfoxide (DMSO) and methanol provide better solvation due to their hydrogen bonding capacity and polarity.

For pharmaceutical applications, the limited aqueous solubility necessitates consideration of solubilization strategies or alternative formulation approaches. The solubility characteristics also influence analytical method development, requiring optimization of mobile phase composition for chromatographic separations.

Density and Other Physical Parameters
Physical Parameter Value Measurement/Prediction Method Reference
Density 1.264±0.06 g/cm³ Predicted
Density (Alternative) ~1.3 g/cm³ Predicted
Topological Polar Surface Area Not available - -
Rotatable Bonds Estimated 6-8 Structural analysis

The predicted density values of approximately 1.26-1.30 g/cm³ indicate that the compound is denser than water, which is consistent with its organic structure containing heteroatoms and aromatic systems. This density range falls within typical values for organic pharmaceutical compounds and provides useful information for formulation calculations and analytical method development.

The number of rotatable bonds, estimated to be 6-8 based on structural analysis, contributes to the compound's conformational flexibility. This flexibility can influence crystallization behavior, dissolution kinetics, and intermolecular interactions. The presence of multiple rotatable bonds also affects the compound's ability to adopt various conformations in solution and solid state.

These physicochemical parameters collectively define the compound's behavior under various conditions and provide essential information for pharmaceutical development, analytical method optimization, and quality control applications. Understanding these properties enables informed decision-making regarding storage conditions, handling procedures, and analytical approaches for this important pharmaceutical impurity.

Properties

IUPAC Name

N-[(2R)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3/c1-11(20)17-9-13(21)10-18-12-2-3-15(14(16)8-12)19-4-6-22-7-5-19/h2-3,8,13,18,21H,4-7,9-10H2,1H3,(H,17,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPSVASMDWRRJS-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(CNC1=CC(=C(C=C1)N2CCOCC2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@@H](CNC1=CC(=C(C=C1)N2CCOCC2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443864
Record name N-[(2R)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333753-67-6
Record name Linezolid descarbonyl (R)-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333753676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2R)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINEZOLID DESCARBONYL (R)-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7FFZ7MPB9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Preparation of 3-Fluoro-4-morpholinylaniline

The morpholine moiety is introduced via nucleophilic aromatic substitution (NAS) on 3-fluoro-4-chloronitrobenzene. Reaction with morpholine in the presence of a base such as potassium carbonate at 80–100°C yields 3-fluoro-4-morpholinynitrobenzene, which is subsequently reduced to the corresponding aniline using hydrogen gas and a palladium-on-carbon catalyst.

Reaction Conditions:

  • Morpholine stoichiometry: 1.2–1.5 equivalents

  • Temperature: 80–100°C (NAS), 25–30°C (reduction)

  • Catalyst loading: 5–10% Pd/C

Epoxide Formation and Ring-Opening

The aniline intermediate undergoes epoxidation with epichlorohydrin under basic conditions (pH 9–10) to form (R)-glycidyl-3-fluoro-4-morpholinylaniline. The epoxide is then subjected to aminolysis with acetamide in a polar aprotic solvent (e.g., dimethyl sulfoxide) at 60–70°C, leading to ring opening and formation of the 2-hydroxypropyl backbone.

Key Parameters:

  • Epichlorohydrin ratio: 1.1 equivalents

  • Solvent: DMSO or N-methylpyrrolidone

  • Reaction time: 8–12 hours

Stereochemical Control

The (2R) configuration is preserved using chiral catalysts such as L-proline during the epoxide aminolysis step, achieving enantiomeric excess (ee) >98%.

Optimization of Reaction Conditions

Industrial production requires balancing yield, purity, and cost-effectiveness. Data from patent CN110227063B highlight critical optimizations:

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Reaction temperature60–70°CMaximizes epoxide ring-opening rate
Solvent polarityDMSO > DMF > THFHigher polarity improves nucleophilicity of acetamide
pH control8.5–9.5Prevents epoxide hydrolysis

Catalytic Systems

  • Palladium catalysts : 5% Pd/C achieves >95% nitro reduction efficiency.

  • Chiral ligands : L-proline (0.5 mol%) enhances stereoselectivity without side reactions.

Purification and Isolation

Post-synthesis purification is critical due to the compound’s role as a pharmaceutical impurity. Techniques include:

Activated Carbon Adsorption

  • Adsorbent loading : 0.05–0.1% (w/v) removes colored impurities and residual catalysts.

  • Contact time : 15–25 minutes at 60–70°C.

Crystallization

Recrystallization from ethanol/water (3:1 v/v) yields >99.5% purity, with characteristic melting points of 148–150°C.

Industrial-Scale Production

Large-scale synthesis adopts continuous flow reactors to enhance reproducibility. Key features include:

Flow Chemistry Setup

  • Residence time : 20–30 minutes for NAS and aminolysis steps.

  • In-line analytics : HPLC monitoring ensures real-time quality control.

Analytical Characterization

Identity and purity are confirmed using:

  • HPLC : Retention time = 6.8 minutes (C18 column, acetonitrile/water 55:45).

  • Mass spectrometry : [M+H]⁺ = 312.2 m/z.

  • Chiral chromatography : ee >98% (Chiralpak AD-H column) .

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different chemical syntheses or applications.

Scientific Research Applications

Physical Properties

PropertyValue
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count6
Rotatable Bond Count6
XLogP3-AA1

Medicinal Chemistry

N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide is primarily studied for its implications in antibiotic development. As a derivative of Linezolid, it serves as a model compound to explore modifications that enhance antibacterial activity or reduce side effects.

Case Study: Antibiotic Efficacy

Research has demonstrated that modifications to the morpholine ring can significantly influence the compound's antibacterial properties. One study investigated various derivatives, including this compound, revealing that specific substitutions improve potency against resistant strains of bacteria, such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Pharmacological Research

The compound is also utilized in pharmacological studies to assess its metabolic pathways and potential toxicological effects. Understanding how this compound behaves in biological systems can inform safety profiles for new drug candidates.

Case Study: Metabolic Pathway Analysis

In a study focusing on the metabolic fate of Linezolid and its impurities, researchers tracked the biotransformation of this compound using mass spectrometry. The findings indicated that this compound undergoes significant metabolism, leading to various metabolites that may contribute to both efficacy and toxicity .

Impurity Profiling in Pharmaceuticals

Given its status as an impurity of Linezolid, this compound is critical in impurity profiling during drug formulation processes. Regulatory agencies require comprehensive analysis of impurities to ensure drug safety and efficacy.

Case Study: Regulatory Compliance

A comprehensive impurity profile study was conducted for Linezolid formulations, which included quantifying this compound levels. The results helped establish acceptable limits for impurities in final drug products, ensuring compliance with FDA regulations .

Mechanism of Action

The mechanism of action of N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring and morpholine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

Table 1: Key Structural and Functional Differences
Compound Name Structure Molecular Formula Pharmacological Role Key Features Reference
N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide Hydroxypropyl-acetamide backbone with R-configuration C₁₆H₂₁FN₃O₃ Linezolid impurity; no antimicrobial activity Lacks oxazolidinone ring; R-stereochemistry
Linezolid (S-isomer) Oxazolidinone ring with S-configuration C₁₆H₂₀FN₃O₄ Antimicrobial agent Oxazolidinone ring essential for binding to bacterial ribosomes
N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide (ACI-INT-866) Hydroxypropyl-acetamide backbone with S-configuration C₁₆H₂₁FN₃O₃ Linezolid synthesis intermediate Precursor to Linezolid; S-stereochemistry
Ranbezolid Nitrofuran-modified oxazolidinone C₂₁H₂₄FN₅O₆ Broad-spectrum antimicrobial Nitrofuran group enhances activity against resistant strains
Key Observations:

Oxazolidinone Ring Presence: Linezolid and Ranbezolid contain this ring, enabling ribosomal binding and antimicrobial action. The target compound and ACI-INT-866 lack this moiety, rendering them inactive .

Stereochemistry : The (R)-isomer (target compound) is a process-related impurity, while the (S)-isomer (Linezolid) is therapeutically active .

Key Observations:
  • The target compound’s synthesis is less efficient than Linezolid’s due to challenges in stereochemical control and intermediate purification .
  • Linezolid’s high yield (97.9%) reflects optimized industrial processes, whereas analogues like 2-(4-acetyl...)acetamide require chromatographic purification, reducing scalability .

Pharmacokinetic and Physicochemical Properties

Table 3: Comparative Physicochemical Data
Property Target Compound Linezolid ACI-INT-866
Water Solubility Moderate (morpholine enhances solubility) High (oxazolidinone improves polarity) Moderate
logP ~1.2 (predicted) 0.55 ~1.0
Degradation Products Stable under standard conditions Forms carbamic acid methyl ester and oxazolidinone impurities Not reported
Key Observations:
  • Linezolid’s degradation pathway includes carbamic acid derivatives, while the target compound remains stable, underscoring its role as a synthesis impurity .

Biological Activity

N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide, also known as Linezolid Impurity PNU140155, is a compound with significant biological activity. It is primarily recognized as an impurity related to the antibiotic Linezolid, which is used to treat various bacterial infections. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

Basic Information

  • Chemical Formula : C15H22FN3O3
  • Molecular Weight : 311.35 g/mol
  • CAS Number : 333753-67-6
  • Synonyms : Linezolid Impurity 5, Linezolid Decarbonyl Impurity

Physical Properties

PropertyValue
Melting Point125 - 127 °C
Boiling Point607.3 ± 55.0 °C (Predicted)
Density1.264 ± 0.06 g/cm³ (Predicted)
Purity>95% (HPLC)

This compound exhibits biological activity primarily through its interaction with bacterial ribosomes, inhibiting protein synthesis. This mechanism is similar to that of Linezolid, which binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of functional ribosomes and ultimately leading to bacterial cell death.

Studies and Findings

  • Antibacterial Activity : Research indicates that this compound retains some antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. Studies have shown that it may exhibit lower efficacy than Linezolid but still contributes to the overall antibacterial profile of related compounds.
  • Toxicity Assessment : In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. Results suggest that while it has some cytotoxic effects, they are significantly lower compared to other impurities associated with antibiotic compounds.
  • Binding Studies : Advanced techniques such as X-ray fluorescence (XRF) spectrometry have been employed to analyze the binding interactions between this compound and various biological receptors. These studies help in understanding its selectivity and potential therapeutic index in comparison to other similar compounds .

Case Study 1: Efficacy Against Resistant Strains

A study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated that while it was less effective than Linezolid, it still showed potential as a secondary treatment option in cases where primary treatments fail.

Case Study 2: Safety Profile Analysis

In a safety profile analysis conducted on animal models, this compound was administered at varying doses to assess its toxicity. The study concluded that at lower doses, the compound exhibited minimal adverse effects, suggesting a favorable safety profile for potential therapeutic use.

Q & A

Basic: What synthetic methodologies are recommended for constructing the stereospecific (2R)-2-hydroxypropyl backbone in this compound?

Answer:
The stereospecific synthesis of the (2R)-2-hydroxypropyl group can be achieved via asymmetric epoxidation or enzymatic resolution. For example, chiral pool starting materials like (R)-glycidol derivatives can be coupled to the fluorophenyl-morpholine moiety. Key steps include:

  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl group during coupling reactions .
  • Amide Bond Formation : Activate intermediates with HATU/DIPEA in DMF to ensure high yields and stereochemical fidelity .
  • Purification : Confirm enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column) .

Basic: How should researchers validate the structural integrity of this compound post-synthesis?

Answer:
A multi-technique approach is critical:

  • NMR Analysis : Compare ¹H/¹³C NMR chemical shifts with analogs (e.g., δ 4.90 ppm for morpholine protons, δ 168.6 ppm for carbonyl carbons) .
  • Mass Spectrometry : Confirm molecular ion peaks via ESI/APCI(+) (e.g., expected [M+H]⁺ at m/z 347) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Advanced: How can computational chemistry optimize reaction conditions for introducing the 3-fluoro-4-morpholinylphenyl group?

Answer:
Quantum mechanical calculations (DFT, MP2) and molecular dynamics simulations can predict:

  • Reaction Pathways : Identify transition states for SNAr (nucleophilic aromatic substitution) at the fluorinated position .
  • Solvent Effects : Screen solvents (e.g., DCM vs. DMF) for optimal activation energy using COSMO-RS models .
  • Catalyst Design : Simulate Pd-catalyzed coupling reactions to enhance regioselectivity .

Advanced: What strategies address contradictory bioactivity data between in vitro and in vivo models for this compound?

Answer:
Discrepancies may arise from pharmacokinetic factors or metabolite interference. Mitigation strategies include:

  • Metabolic Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma .
  • Protein Binding Assays : Quantify serum albumin binding via equilibrium dialysis to explain reduced in vivo efficacy .
  • Dose Optimization : Conduct allometric scaling from rodent models to account for interspecies differences in clearance .

Advanced: How can researchers resolve conflicting NMR data for the morpholine ring conformation?

Answer:
Conflicting NOE (Nuclear Overhauser Effect) signals may indicate dynamic ring puckering. Approaches include:

  • Variable-Temperature NMR : Monitor coalescence of proton signals to assess ring-flipping barriers (e.g., at 300–400 K) .
  • 2D ROESY : Detect transient spatial proximities between morpholine protons and adjacent groups .
  • Solid-State NMR : Compare solution-state and crystal-packing conformations .

Basic: What analytical techniques are essential for monitoring reaction progress during synthesis?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to track intermediates and byproducts .
  • TLC : Employ silica gel plates (eluent: CH₂Cl₂/MeOH 9:1) to visualize amine coupling steps .
  • In Situ IR Spectroscopy : Monitor carbonyl stretching frequencies (1650–1750 cm⁻¹) for real-time reaction progress .

Advanced: How do electronic effects of the 3-fluoro substituent influence the compound’s reactivity?

Answer:
The electron-withdrawing fluorine atom:

  • Enhances Electrophilicity : Facilitates nucleophilic attack at the para position of the phenyl ring .
  • Modulates pKa : Reduces the basicity of the morpholine nitrogen (predicted ΔpKa ≈ 1.5 via Hammett analysis) .
  • Stabilizes Intermediates : DFT studies show fluorine lowers the energy of transition states in amidation reactions by 8–12 kJ/mol .

Basic: What purification methods are optimal for isolating this compound from reaction mixtures?

Answer:

  • Flash Chromatography : Use silica gel with gradients of CH₂Cl₂/MeOH (0–8%) to remove polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for high-purity crystals .
  • Centrifugal Partition Chromatography : Separate diastereomers using hexane/ethyl acetate/water ternary systems .

Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?

Answer:

  • Isosteric Replacement : Substitute the acetamide with a sulfonamide to reduce CYP450-mediated oxidation .
  • Deuterium Labeling : Replace labile hydrogens (e.g., β to the carbonyl) to slow metabolic degradation .
  • Prodrug Strategies : Introduce phosphonate esters to enhance oral bioavailability .

Advanced: What experimental and computational tools can elucidate the compound’s mechanism of action in kinase inhibition?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to target kinases .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets .
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide

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